Capsiamide-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

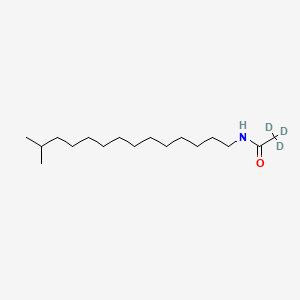

Capsiamide-d3 is the deuterium labeled version of Capsiamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Capsiamide is a long chain amide found in essential oil of Capsicum (all hot pepper varieties) .

Synthesis Analysis

The synthesis of Capsiamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Capsiamide molecule . This process is often used in drug development for the purpose of tracing the drug during pharmacokinetic studies .

Molecular Structure Analysis

The molecular formula of Capsiamide-d3 is C17H32D3NO . The molecular weight is 272.48 . The structure includes a long carbon chain with an amide group at one end .

Physical And Chemical Properties Analysis

The physical and chemical properties of Capsiamide-d3 include a molecular weight of 272.48 and a molecular formula of C17H32D3NO . The compound is stable under normal conditions .

Scientific Research Applications

Pain Management

Capsaicin and its analogues have been extensively studied for their analgesic properties . They act on the TRPV1 receptor, which plays a key role in pain sensation. Capsiamide-d3, sharing structural similarities with Capsaicin, may also modulate this pathway, offering potential as a treatment for various types of pain, including neuropathic pain .

Anti-Obesity

Research indicates that Capsaicin can influence metabolism, promoting fat oxidation and reducing appetite. These effects suggest that Capsiamide-d3 could be explored as a therapeutic agent in managing obesity and related metabolic disorders .

Anti-Pruritic (Anti-Itch)

Capsaicin is known for its anti-pruritic effects. It desensitizes the sensory neurons, providing relief from itching. Capsiamide-d3 could potentially be used in treating conditions like psoriasis and atopic dermatitis where itching is a major symptom .

Anti-Inflammatory

The anti-inflammatory potential of Capsaicin is well-documented. It can inhibit the production of inflammatory cytokines. Capsiamide-d3 may share these properties, making it a candidate for treating inflammatory diseases .

Anti-Cancer

Capsaicin has shown promise in cancer research, with studies suggesting it can induce apoptosis in cancer cells. Capsiamide-d3 might also exhibit similar anti-cancer properties, which could be harnessed in oncology .

Neuroprotective Functions

Capsaicin has neuroprotective effects, which could be beneficial in neurological disorders such as Alzheimer’s and Parkinson’s disease. Capsiamide-d3, due to its structural similarity, might also help in protecting neuronal integrity .

Vascular-Related Diseases

Given Capsaicin’s role in vascular health, Capsiamide-d3 could be investigated for its effects on vascular-related diseases, potentially aiding in the treatment of conditions like atherosclerosis and peripheral arterial disease .

Metabolic Syndrome

Capsaicin has been associated with beneficial effects on components of metabolic syndrome, such as insulin sensitivity and lipid profiles. Capsiamide-d3 might also contribute to the management of metabolic syndrome through similar mechanisms .

Gastro-Protective Effects

Capsaicin has demonstrated gastro-protective effects, which could be valuable in preventing and treating gastrointestinal disorders. Capsiamide-d3 may offer similar benefits, protecting the gastric mucosa from various insults .

Mechanism of Action

Target of Action

Capsiamide-d3 is a deuterium-labeled variant of Capsiamide It’s worth noting that the targets of a compound are determined by various factors such as the species, genotype, physiology, developmental stage, and environmental factors during growth .

Mode of Action

It’s known that capsiamide and its analogues, such as capsiamide-d3, can interact with their targets in a way that triggers transcriptionally mediated metabolic reprogramming . This interaction can lead to changes in cellular functions and responses.

Biochemical Pathways

It’s known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, can trigger transcriptionally mediated metabolic reprogramming . This process involves the activation of both oxidative and glycolytic metabolic pathways .

Pharmacokinetics

It’s known that the adme properties of a compound play a crucial role in drug discovery and chemical safety assessment . These properties can significantly impact the bioavailability of a compound.

Result of Action

For instance, they can induce apoptotic cell death and inhibit cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the production of secondary metabolites like Capsiamide-d3 can be influenced by environmental components such as local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes .

properties

IUPAC Name |

2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLDBWWQKYLAHJ-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capsiamide-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)